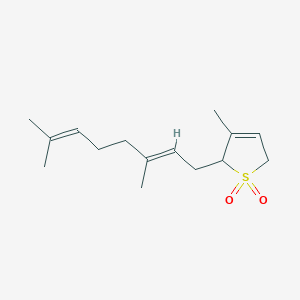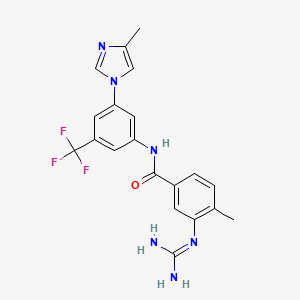
(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidine ring, a pyridine ring, and a benzenesulfonate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the thiazolidine ring, followed by the introduction of the phenoxy and pyridine groups. The final step involves the sulfonation to introduce the benzenesulfonate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or as a probe for investigating biological pathways. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its ability to modulate biological targets involved in diseases, leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-methylpyridin-2-yl)ethyl 4-methylbenzenesulfonate
- (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-chlorobenzenesulfonate
Uniqueness
Compared to similar compounds, (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-1-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate stands out due to its specific combination of functional groups. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N2O6S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-1-(5-ethylpyridin-2-yl)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H24N2O6S2/c1-3-18-8-13-22(27-15-18)23(34-36(31,32)21-11-4-17(2)5-12-21)16-33-20-9-6-19(7-10-20)14-24-25(29)28-26(30)35-24/h4-15,23H,3,16H2,1-2H3,(H,28,29,30)/b24-14- |
InChI Key |
SEVBHTJDAUBFOE-OYKKKHCWSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)OS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
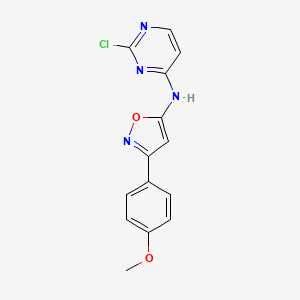

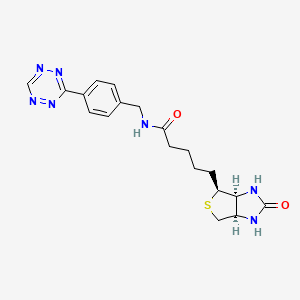
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
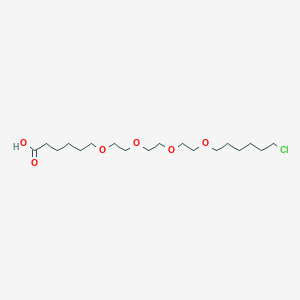

![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)
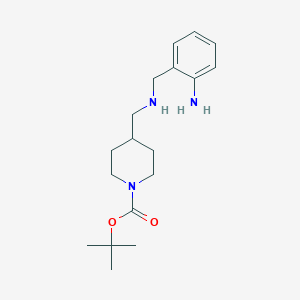
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
